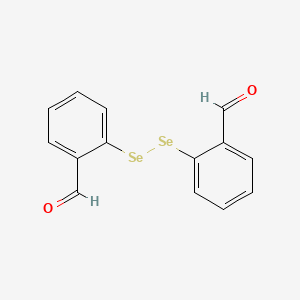
Bis(ortho-formylphenyl)diselenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Diselanediyldibenzaldehyde: is an organoselenium compound characterized by the presence of two selenium atoms bridging two benzaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diselanediyldibenzaldehyde typically involves the reaction of benzaldehyde derivatives with selenium reagents. One common method is the oxidative coupling of benzaldehyde with elemental selenium in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of 2,2’-Diselanediyldibenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvent, temperature, and reaction time would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Diselanediyldibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Various substituted benzaldehyde derivatives .
Scientific Research Applications
Chemistry: 2,2’-Diselanediyldibenzaldehyde is used as a precursor in the synthesis of complex organoselenium compounds. It is also employed in the development of new catalytic systems for organic transformations .
Biology and Medicine: Its ability to generate reactive oxygen species (ROS) makes it a candidate for targeted cancer therapies .
Industry: In materials science, 2,2’-Diselanediyldibenzaldehyde is used in the fabrication of advanced materials, such as covalent organic frameworks (COFs) with unique electronic and photophysical properties .
Mechanism of Action
The mechanism of action of 2,2’-Diselanediyldibenzaldehyde involves the interaction of its selenium atoms with biological molecules. The selenium atoms can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in cancer therapy, where the compound selectively targets cancer cells with high ROS levels, leading to cell death .
Comparison with Similar Compounds
2,2’-Disulfanyldibenzaldehyde: Contains sulfur atoms instead of selenium.
2,2’-Dithiodibenzaldehyde: Another sulfur analog with different reactivity.
2,2’-Dibenzothiazyl disulfide: A related compound with nitrogen and sulfur atoms.
Uniqueness: 2,2’-Diselanediyldibenzaldehyde is unique due to the presence of selenium atoms, which impart distinct redox properties and reactivity compared to sulfur analogs. The selenium atoms enhance the compound’s ability to generate ROS, making it more effective in applications requiring oxidative stress induction .
Properties
Molecular Formula |
C14H10O2Se2 |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
2-[(2-formylphenyl)diselanyl]benzaldehyde |
InChI |
InChI=1S/C14H10O2Se2/c15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16/h1-10H |
InChI Key |
HBSDICMOMPHTAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)[Se][Se]C2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















